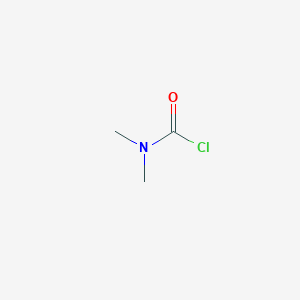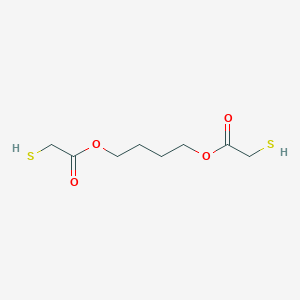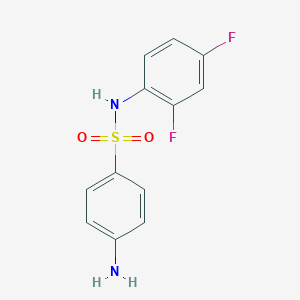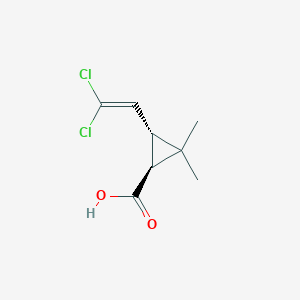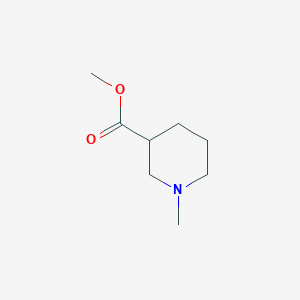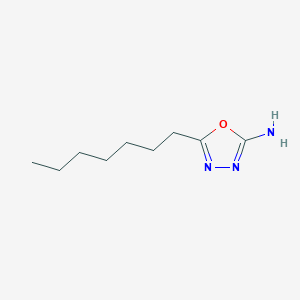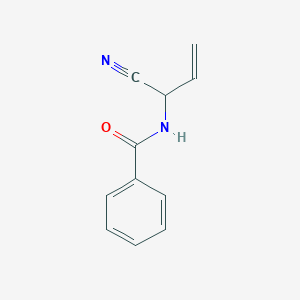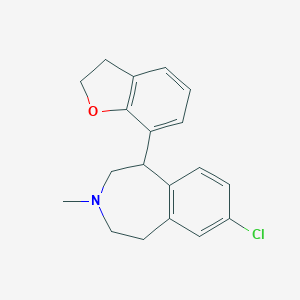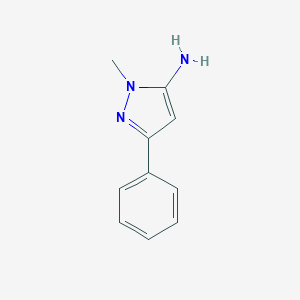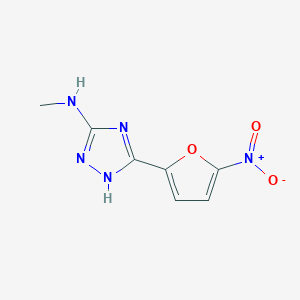
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and diverse biological activities. This compound is a derivative of triazole, which is a five-membered ring containing three nitrogen atoms. The presence of a nitro group and a methylamino group in the 5th and 3rd position of the furan ring, respectively, makes this compound highly reactive and capable of forming strong covalent bonds with various biological targets.
Wirkmechanismus
The mechanism of action of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is complex and depends on the biological target that it interacts with. However, it is generally believed that this compound exerts its effects by forming covalent bonds with various proteins and enzymes in the body. This leads to the inhibition of their activity, which ultimately results in the desired biological effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- are diverse and depend on the specific biological target that it interacts with. For example, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which play a key role in the inflammatory response. This results in a reduction in inflammation and pain. Similarly, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- in lab experiments are its unique chemical structure, diverse biological activities, and potential applications in various fields of science. However, the limitations of using this compound include its complex synthesis process, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)-. These include:
1. Development of new synthetic methods for the production of this compound that are more efficient, cost-effective, and environmentally friendly.
2. Further exploration of the biological activities of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- and its potential applications in various fields of science.
3. Investigation of the mechanism of action of this compound and its interactions with various biological targets.
4. Development of new derivatives of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- that have improved pharmacological properties and reduced toxicity.
5. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a promising compound that has shown diverse biological activities and potential applications in various fields of science. Further research and development of this compound are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-nitro-2-furoic acid with thionyl chloride to form 5-nitro-2-furoyl chloride. This intermediate is then reacted with methylamine and sodium azide to form the desired product.
Wissenschaftliche Forschungsanwendungen
S-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
10187-84-5 |
|---|---|
Produktname |
s-Triazole, 5-methylamino-3-(5-nitro-2-furyl)- |
Molekularformel |
C7H7N5O3 |
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
N-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7N5O3/c1-8-7-9-6(10-11-7)4-2-3-5(15-4)12(13)14/h2-3H,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
XKSGTCCXIBWORN-UHFFFAOYSA-N |
SMILES |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CNC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
10187-84-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



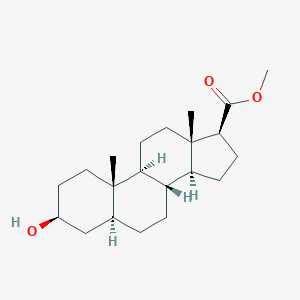

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
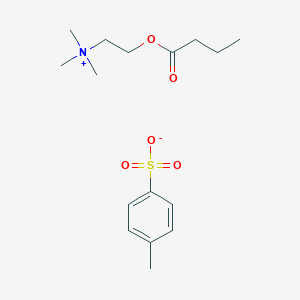
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
